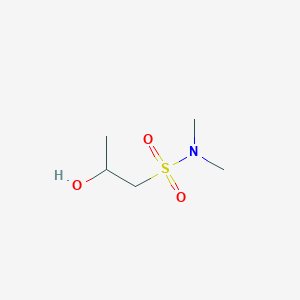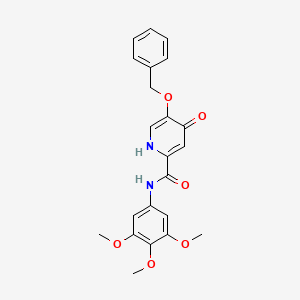
4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyridine-2-carboxamide" involves complex reactions. For instance, water-mediated synthesis has been employed for creating compounds with significant potential in various fields, including the investigation of their nonlinear optical (NLO) properties and molecular docking analyses for anticancer activity (Jayarajan et al., 2019). These methodologies offer insights into the intricate steps required for the compound's synthesis, showcasing the challenges and innovations in chemical synthesis techniques.
Molecular Structure Analysis
Structural analyses have revealed detailed insights into the molecular conformation and crystal structures of related compounds. For example, studies have elucidated the crystal structures and molecular conformations of solvated carboxamides, providing a basis for understanding the structural characteristics of complex molecules (Banerjee et al., 2002). These findings contribute to a deeper understanding of how molecular structures influence the properties and reactions of chemical compounds.
Chemical Reactions and Properties
Chemical reactions involving related compounds have been studied extensively, demonstrating various reactivities and product formations. For instance, the asymmetric acylation of carboxamides has shown to be a valuable method in producing compounds with potential applications in different fields (Ito et al., 1984). These studies highlight the versatility and complexity of chemical reactions involving carboxamides.
Physical Properties Analysis
The physical properties of compounds akin to "4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyridine-2-carboxamide" are crucial for their application in various domains. Research has focused on understanding these properties through experimental and computational studies, offering insights into their behavior under different conditions (Jayarajan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
The compound's crystal structure and molecular conformation have been a subject of research. For instance, in a study on a structurally related compound, the focus was on the crystal structure and conformation, analyzed by X-ray analysis and molecular orbital methods. This research is essential for understanding the physical and chemical properties of such compounds, which may have implications in drug design and material science (Banerjee et al., 2002).
Synthesis and Computational Studies
Research has been conducted on the synthesis of similar compounds through multi-component reactions, coupled with computational chemistry methods. These studies often include analysis of non-linear optical (NLO) properties and molecular docking, which are crucial for understanding the compound's potential applications in medicinal chemistry and material science (Jayarajan et al., 2019).
Antimicrobial and Antifungal Applications
Several studies have synthesized derivatives of pyridine-carboxamides and evaluated their antimicrobial and antifungal properties. Such research is instrumental in discovering new therapeutic agents against various microbial and fungal pathogens (El-Sehrawi et al., 2015).
Structural Analysis and Potential Pharmacological Properties
There's research on the structural analysis of related compounds, which includes hydrogen bonding studies. This analysis is crucial for drug design, especially in understanding how these compounds interact at the molecular level, which can influence their pharmacological properties (Kubicki et al., 2000).
Anti-Inflammatory Activity
Compounds with similar structures have been synthesized and tested for their anti-inflammatory activity. These studies often involve in vitro COX inhibition studies and molecular modeling, contributing to the development of new anti-inflammatory drugs (Abdel‐Aziz et al., 2014).
Potential in Photophysical Applications
Studies also delve into the photophysical properties of pyridinone derivatives. Understanding these properties can lead to the development of new materials for optical applications, such as phosphors or light-emitting diodes (Shatsauskas et al., 2019).
Safety And Hazards
This would cover any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would discuss potential future research directions, such as new synthetic methods, applications, or areas of study.
Eigenschaften
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-18-9-15(10-19(28-2)21(18)29-3)24-22(26)16-11-17(25)20(12-23-16)30-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFMYWEJMOLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42442389 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

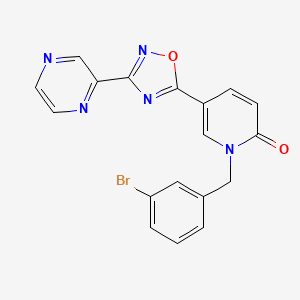
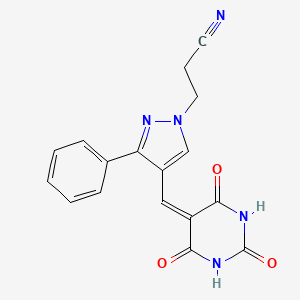
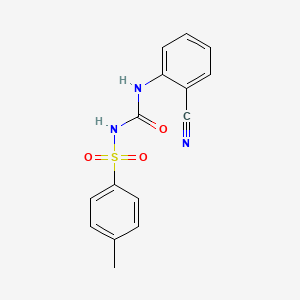
![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
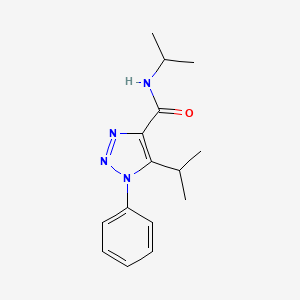
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)
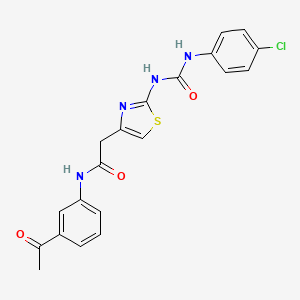
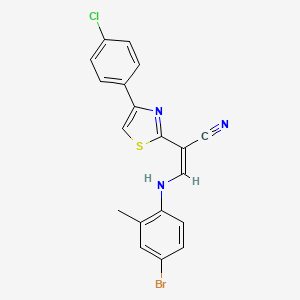
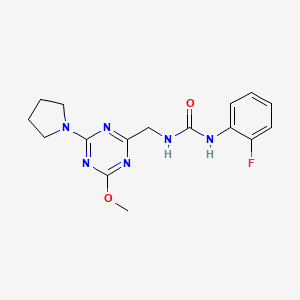
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
